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Comparison of Clinical Efficacy and Safety
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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

The table below summarizes efficacy and safety data for Conteltinib and Alectinib from their respective
studies. Please note that this is a cross-trial comparison, and differences in trial design and patient

populations should be considered when interpreting the results.

Aspect Conteltinib (CT-707) [1] Alectinib [2] [3]

Phase of Trial Phase | Phase Ill (ALEX study) & Meta-
analysis

ALK TKI-Naive

Patients

- Sample Size n=39 n=380 (in meta-analysis) [3]

- Overall Response 64.1% Higher than crizotinib (OR = 2.07) [3]

Rate (ORR)

- Median Progression-  15.9 months Superior to crizotinib (HR = 0.34) [3]

Free Survival (PFS)

Crizotinib-Pretreated
Patients
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Aspect

- Sample Size

- Overall Response

Rate (ORR)

- Median Progression-
Free Survival (PFS)

Central Nervous

System (CNS) Efficacy

Common Adverse
Events

Grade =3 Adverse

Events

Recommended Phase
2 Dose

Conteltinib (CT-707) [1]

n=21

33.3%

6.73 months

Information missing

Diarrhea (71.9%), elevated serum
creatinine (45.3%), elevated AST
(39.1%), nausea (37.5%) [1]

14.1% of patients [1]

600 mg QD (TKI-naive) / 300 mg
BID (post-crizotinib) [1]

Alectinib [2] [3]

Established as second-line treatment
after crizotinib resistance [3]

Information missing

Information missing

Associated with a lower risk of CNS
progression compared to sequential
crizotinib-alectinib [2]

Constipation, fatigue, swelling, rash,
cough [4]

Lower incidence than crizotinib [3]

600 mg twice daily [5]

Experimental Protocols from Key Studies

To aid in the understanding of the data's context, here are the methodologies from the pivotal clinical trials

for each drug.

Conteltinib (CT-707) Phase | Study [1]

¢ Objective: To assess the safety, pharmacokinetics (PK), and preliminary efficacy of Conteltinib.

¢ Study Design: This was a multicenter, single-arm, open-label, first-in-human phase | study, which
included both a dose-escalation phase and a dose-expansion phase.

e Dosing: In the dose-escalation phase, Conteltinib was administered orally at doses ranging from 50
mg to 800 mg once daily (QD). A"3 + 3" dose-escalation scheme was used. The dose-expansion
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phase was initiated for doses where a response was observed.

e Patient Population: The study enrolled 64 patients with advanced ALK-positive NSCLC. This
included both ALK TKI-naive patients (64.1%) and patients who had previously received
crizotinib (35.9%).

¢ Endpoints: The primary endpoints were safety-based, including the determination of the maximum
tolerated dose (MTD) and dose-limiting toxicities (DLT). Efficacy endpoints, such as Overall
Response Rate (ORR) and Progression-Free Survival (PFS), were secondary.

Alectinib ALEX Study & Meta-analysis [2] [3]

e Objective: The ALEX study was a Phase lll, randomized, open-label trial comparing the efficacy and
safety of Alectinib versus Crizotinib in treatment-naive patients with ALK-positive advanced NSCLC.
The meta-analysis [3] systematically evaluated data from the ALEX and other similar studies.

e Study Design: Patients were randomized to receive either Alectinib or Crizotinib.

¢ Dosing: The approved dose of Alectinib was 600 mg twice daily [5].

¢ Patient Population: The studies focused on patients with ALK-positive advanced NSCLC who had
not received prior ALK inhibitor therapy.

e Endpoints: The primary efficacy endpoints were Progression-Free Survival (PFS) as assessed by
researchers. Key secondary endpoints included Overall Response Rate (ORR), Overall Survival
(OS), and Intracranial Progression-Free Survival (CNS PFS).

Mechanisms of Action and Resistance

While a direct head-to-head comparison of their mechanisms is not available in the search results, both drugs
are second-generation ALK tyrosine kinase inhibitors (TKIs) designed to overcome the limitations of first-

generation drugs like Crizotinib [1] [3].

The following diagram illustrates the shared therapeutic pathway and potential resistance mechanisms

associated with sequential ALK TKI treatment, based on the available literature.
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Key insights on resistance from the search results include:

¢ Alectinib's Resistance Profile: One real-world study using liquid biopsies found that Alectinib had a
lower rate (9%) of harboring ALK resistance mutations as a first-line TKI compared to Crizotinib (36%)
[6].

¢ Accumulation of Mutations: The sequential use of multiple ALK TKIs can lead to the accumulation
of several secondary ALK mutations. In some cases, these co-occur as compound mutations (e.g.,
G1202R/L1196M), which can be resistant to later-line therapies like Lorlatinib [6].

o Off-Target Resistance: ALK-independent resistance mechanisms, such as amplifications in other
oncogenes like MYC or KRAS, also contribute to disease progression [6].
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Interpretation and Conclusion for Researchers

For researchers and drug development professionals, the current data landscape suggests:

e Conteltinib shows promising activity as a novel second-generation ALK TKI, particularly in TKI-naive
patients, with a manageable safety profile. Its development is at an earlier stage (Phase 1) [1].

¢ Alectinib has a more established efficacy and safety profile, supported by extensive Phase Ill data
and real-world evidence. It is recognized for its superior CNS activity and is a standard of care in the
first-line setting [2] [3].

e The critical evidence gap is the lack of direct comparative studies. A randomized controlled trial
pitting Conteltinib against Alectinib would be necessary to definitively establish comparative efficacy,
safety, and resistance profiles.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524211?utm_src=pdf-bulk
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

